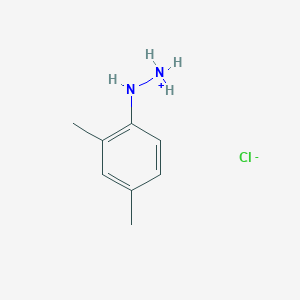
4-Fluoro-2-hydrazinotoluene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-hydrazinotoluene hydrochloride is an organic compound with the molecular formula C7H10ClFN2. It is a derivative of toluene, where the methyl group is substituted with a hydrazino group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Fluoro-2-hydrazinotoluene hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorotoluene.
Nitration: The 4-fluorotoluene undergoes nitration to form 4-fluoro-2-nitrotoluene.
Reduction: The nitro group in 4-fluoro-2-nitrotoluene is reduced to an amino group, resulting in 4-fluoro-2-aminotoluene.
Hydrazination: The amino group is then converted to a hydrazino group using hydrazine hydrate, yielding 4-fluoro-2-hydrazinotoluene.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Fluoro-2-hydrazinotoluene hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Condensation: It can react with aldehydes or ketones to form hydrazones or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-hydrazinotoluene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-hydrazinotoluene hydrochloride involves its reactive hydrazino group, which can form covalent bonds with various biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-Fluoro-2-hydrazinotoluene hydrochloride include:
4-Fluoro-2-aminotoluene: Lacks the hydrazino group but has similar reactivity due to the amino group.
4-Fluoro-2-nitrotoluene: Contains a nitro group instead of a hydrazino group, making it more reactive in nitration reactions.
4-Fluoro-2-methylphenylhydrazine: Similar structure but lacks the hydrochloride component.
The uniqueness of this compound lies in its combination of a hydrazino group and a fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
(5-fluoro-2-methylanilino)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFAXYGLYUHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7723286.png)






![6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B7723330.png)




